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molecular formula C18H12IN B1314636 3-Iodo-N-phenylcarbazole CAS No. 502161-03-7

3-Iodo-N-phenylcarbazole

Cat. No. B1314636
M. Wt: 369.2 g/mol
InChI Key: PJUAIXDOXUXBDR-UHFFFAOYSA-N
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Patent
US08405070B2

Procedure details

24.3 g (100 mmol) of 9-phenylcarbazole was dissolved in 600 mL of glacial acetic acid, 22.5 g (100 mmol) of N-iodosuccinimide was slowly added thereto, and the mixture was then stirred overnight at a room temperature. The obtained precipitate was filtered, and the residue was washed with a saturated sodium hydrogen carbonate water solution, water, and methanol and then dried. 24.7 g (yield: 67%) of 3-iodo-9-phenylcarbazole which was white powder, was obtained.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:19]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:20]N1C(=O)CCC1=O>C(O)(=O)C>[I:20][C:16]1[CH:17]=[CH:18][C:19]2[N:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
22.5 g
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred overnight at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The obtained precipitate was filtered
WASH
Type
WASH
Details
the residue was washed with a saturated sodium hydrogen carbonate water solution, water, and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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